molecular formula C25H41N2NaO19 B561642 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt CAS No. 81693-22-3

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt

Cat. No. B561642
CAS RN: 81693-22-3
M. Wt: 696.588
InChI Key: INEFLSBORUBCTG-METCSLGWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt, also known as 3’-a-Sialyl-N-acetyllactosamine sodium salt or 3’-SLN sodium salt, is a high purity, custom synthesis sugar . It is a glycan component of O-glycopeptides .


Synthesis Analysis

This compound is a custom synthesis sugar that has been modified with fluorination, glycosylation, and methylation to provide the desired properties .


Chemical Reactions Analysis

3’-Sialyl-N-acetyllactosamine can be used to make an avian receptor analogue glycoprobe to study the binding of influenza viruses such as the North American lineage subtype H7N2 virus A/New York/107/2003 (NY107) .


Physical And Chemical Properties Analysis

The molecular weight of 3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is 696.6 g/mol . The empirical formula is C25H41N2NaO19 . It is a solid substance that should be stored at a temperature of -20°C .

Scientific Research Applications

Influenza Virus Research

This compound is used to create an avian receptor analogue glycoprobe, which helps in studying the binding of influenza viruses, such as the North American lineage subtype H7N2 virus A/New York/107/2003 (NY107). This application is crucial for understanding virus-host interactions and developing antiviral strategies .

Analysis of Milk Oligosaccharides

It serves as a reference material in the analysis of milk oligosaccharides. This is important for nutritional research and understanding the role of these oligosaccharides in health and disease .

Glycan Component Study

As a glycan component of O-glycopeptides, this compound is used in research to understand glycan structures and their biological functions, which is vital for the development of glycan-based therapeutics .

Sialic Acid Research

The compound aids in understanding the structural and functional aspects of sialic acids, which play a pivotal role in governing cellular processes such as cell signaling and immune responses .

Synthesis of Glycoproteins and Glycolipids

It is utilized in the synthesis of glycoproteins and glycolipids, which are essential components of cell membranes. This has implications for research into cell biology and membrane dynamics .

Drug Delivery Systems

This compound enhances the efficacy of drug delivery systems through targeted binding, which helps to avoid off-target effects. It also contributes to increasing stability, prolonging half-life, and providing organ or tissue-centric transport .

Mechanism of Action

Target of Action

It is known that this compound is a glycan component of o-glycopeptides , which suggests that it may interact with proteins or enzymes that recognize or modify these structures.

Mode of Action

As a glycan component of O-glycopeptides , it may be involved in protein recognition or modification processes

Biochemical Pathways

Given its role as a glycan component of O-glycopeptides , it may be involved in the biosynthesis or modification of these structures, which are important in numerous biological processes.

Result of Action

As a component of O-glycopeptides , it may influence the structure and function of these molecules, potentially affecting cellular processes such as cell signaling, adhesion, or immune response.

properties

IUPAC Name

sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O19.Na/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-20(17(36)14(22(39)43-12)27-8(2)31)45-23-19(38)18(37)16(35)11(5-29)44-23;/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41);/q;+1/p-1/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEFLSBORUBCTG-METCSLGWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N2NaO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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